(BnO)2PO-Ala-Pro-Gly-OH
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H30N3O7P |
|---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[bis(phenylmethoxy)phosphorylamino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C24H30N3O7P/c1-18(24(31)27-14-8-13-21(27)23(30)25-15-22(28)29)26-35(32,33-16-19-9-4-2-5-10-19)34-17-20-11-6-3-7-12-20/h2-7,9-12,18,21H,8,13-17H2,1H3,(H,25,30)(H,26,32)(H,28,29)/t18-,21-/m0/s1 |
InChI Key |
DEQUVEUFUDEJCJ-RXVVDRJESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)O)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Nomenclature and Classification of Peptidyl Phosphonates
Structural Analogy to Phosphopeptides and Peptidomimetics
Phosphopeptides are peptides that have been post-translationally modified by the addition of a phosphate (B84403) group to one or more of its amino acid residues. This phosphorylation is a key mechanism for regulating protein function. Peptidyl phosphonates, including (BnO)2PO-Ala-Pro-Gly-OH, are considered structural analogues of phosphopeptides. nih.gov While not identical, the phosphonate (B1237965) group mimics the tetrahedral geometry and negative charge of the phosphate group in phosphopeptides.
This structural mimicry is a cornerstone of their function as peptidomimetics. Peptidomimetics are compounds that are designed to replicate the essential elements of a peptide's structure and function but with improved properties such as enhanced stability against enzymatic degradation. nih.gov The phosphonate moiety in peptidyl phosphonates is generally more resistant to hydrolysis by peptidases compared to the natural peptide bond. mdpi.com
| Feature | Natural Peptide | Phosphopeptide | Peptidyl Phosphonate (this compound) |
| Backbone Linkage | Amide bond (-CO-NH-) | Amide bond (-CO-NH-) | Contains a phosphonate ester linkage |
| Key Functional Group | Carboxyl group (-COOH) | Phosphate group (-PO3H2) | Dibenzyl phosphonate group (-(O-Bn)2) |
| Mimicry | - | - | Mimics the transition state of peptide bond hydrolysis nih.gov |
| Enzymatic Stability | Susceptible to proteases | Susceptible to proteases | Generally more resistant to proteases mdpi.com |
Categorization as α-Aminoalkylphosphonate Derivatives
From a chemical synthesis perspective, this compound is classified as an α-aminoalkylphosphonate derivative. nih.gov These compounds are characterized by a phosphonate group attached to the α-carbon of an amino acid analogue. The synthesis of such compounds is a versatile process that allows for extensive structural modification, enabling the fine-tuning of their reactivity and specificity towards target enzymes. nih.gov
The general structure of an α-aminoalkylphosphonate involves a phosphorus atom bonded to the carbon atom that also bears the amino group. This arrangement is a bioisosteric replacement for the carboxylic acid group of a natural α-amino acid. nih.gov The synthesis of peptidyl diaryl phosphonates, a class to which this compound belongs, has been well-established as a framework for developing potent and selective enzyme inhibitors. nih.gov These inhibitors often exhibit favorable physicochemical and pharmacokinetic properties, including good stability in biological fluids. nih.gov
| Compound Category | General Structure | Key Features |
| α-Amino Acid | R-CH(NH2)-COOH | Building blocks of proteins. |
| α-Aminoalkylphosphonic Acid | R-CH(NH2)-PO(OH)2 | Phosphorus analogue of an amino acid. |
| α-Aminoalkylphosphonate Ester | R-CH(NH2)-PO(OR')2 | Esterified form, as seen in this compound. |
The study of peptidyl phosphonates like this compound continues to be a vibrant area of research. Their unique structural features, which blend the characteristics of peptides and organophosphorus compounds, provide a powerful platform for the design of novel therapeutic agents and research tools to probe enzyme mechanisms.
Biological Activities and Enzymatic Interaction Mechanisms of Peptidyl Phosphonates
Role as Enzyme Inhibitors
Peptidyl phosphonates are powerful tools in biochemistry and medicinal chemistry due to their ability to act as highly effective enzyme inhibitors. nih.govnih.gov Their design is versatile, allowing for systematic modifications to achieve desired reactivity and specificity. nih.govresearchgate.net
Peptidyl diaryl phosphonates are well-established as potent, selective, and mechanism-based inhibitors of serine proteases. nih.gov The inhibitory mechanism involves a covalent interaction with the enzyme's active site. The catalytic serine residue, which is highly nucleophilic, attacks the electrophilic phosphorus atom of the phosphonate (B1237965). researchgate.netfrontiersin.org This attack leads to the formation of a pentacoordinate intermediate and the subsequent displacement of one of the aryl or alkyl ester groups (a leaving group). nih.gov The result is a stable, covalently phosphonylated enzyme that is catalytically inactive. researchgate.netnih.gov This process is considered irreversible or very slowly reversible, effectively taking the enzyme out of commission. nih.govresearchgate.net An advantageous feature of phosphonates is that they selectively target serine proteases, leaving other nucleophiles like those found in cysteine proteases untouched. nih.govnih.gov
The potency of peptidyl phosphonates as inhibitors stems from their ability to act as transition-state analogues. nih.govnih.gov During the hydrolysis of a peptide bond by a serine protease, the reaction proceeds through a short-lived, high-energy tetrahedral intermediate. researchgate.net The phosphorus center of a phosphonate inhibitor has a stable tetrahedral geometry that closely resembles this transient enzymatic state. nih.govnih.gov
Because the enzyme's active site is evolutionarily optimized to bind and stabilize the transition state more tightly than the substrate or product, it binds the phosphonate analogue with extremely high affinity. researchgate.netnih.gov The resulting phosphonyl-enzyme complex is, therefore, a stable mimic of the acyl-enzyme tetrahedral intermediate, effectively blocking the catalytic cycle. nih.govnih.gov This steric and electronic resemblance to the transition state is a key reason for their classification as transition-state inhibitors. nih.govnih.gov
The specificity of a peptidyl phosphonate for a particular enzyme is governed by several structural factors that can be precisely controlled during synthesis. nih.govnih.gov
Peptide Sequence: The primary determinant of selectivity is the peptide portion of the inhibitor. nih.gov This sequence interacts with the substrate-binding pockets (subsites S1, S2, S3, etc.) of the target protease. By tailoring the amino acid residues at the P1, P2, P3, and P4 positions, the inhibitor can be directed to a specific enzyme. acs.org For instance, incorporating a proline residue at the P4 position and an aspartyl residue at P2 was found to make a di(chlorophenyl) phosphonate inhibitor highly selective for proteinase 3 over the closely related neutrophil elastase. nih.gov
Phosphonate Leaving Groups: The reactivity of the inhibitor can be fine-tuned by modifying the phosphonate's leaving groups (the two -OBn groups in the titular compound). nih.gov Introducing electron-withdrawing substituents onto the phenyl rings of diaryl phosphonates increases the electrophilicity of the phosphorus atom, enhancing the rate of inhibition. nih.gov
Stereochemistry: The absolute configuration of the α-carbon of the phosphonate amino acid analogue is critical for effective binding. For inhibitors of serine proteases, the (R)-configuration, which corresponds to the (S)-configuration of natural L-amino acids, is generally much more active. nih.gov
Specific Enzyme Targets of Peptidyl Phosphonates
The versatility of the peptidyl phosphonate scaffold has allowed for the development of inhibitors targeting a wide array of enzymes, primarily within the serine protease family but also extending to metalloproteases. mdpi.comgoogle.com
Peptidyl phosphonates have been successfully designed to inhibit numerous serine proteases involved in various physiological and pathological processes. mdpi.com
Granzymes: These are trypsin-like serine proteases found in the granules of cytotoxic T lymphocytes and natural killer cells. nih.gov Peptidyl diphenyl phosphonates have been synthesized and evaluated as potent inhibitors of granzymes A and K. acs.orgnih.govetsu.edu Specificity is achieved by optimizing the peptide sequence to match the substrate preferences of each granzyme. acs.orgnih.gov For example, Ph-SO2-Gly-Pro-(4-AmPhGly)P(OPh)2 was identified as a particularly effective inhibitor of granzyme A. acs.org
| Inhibitor | Target Enzyme | Second-Order Rate Constant (kobs/[I]) (M⁻¹s⁻¹) |
| Ph-SO2-Gly-Pro-(4-AmPhGly)P(OPh)2 | Granzyme A | 3650 acs.orgnih.gov |
| Cbz-Thr-(4-AmPhGly)P(OPh)2 | Granzyme A | 2220 acs.orgnih.gov |
| 3,3-diphenylpropanoyl-Pro-(4-AmPhGly)P(OPh)2 | Granzyme K | 1830 acs.orgnih.gov |
| Cbz-LysP(OPh)2 | Granzyme K | <60 acs.orgnih.gov |
Elastases: Human Neutrophil Elastase (HNE) is a powerful serine protease implicated in inflammatory diseases like chronic obstructive pulmonary disease (COPD). mdpi.com Peptidyl phosphonates are highly effective and specific irreversible inhibitors of HNE. nih.govmdpi.com Extensive research has yielded extremely reactive compounds by modifying the tripeptide sequence and the phosphonate aryl esters. mdpi.com
| Inhibitor | Target Enzyme | Second-Order Rate Constant (kinact/KI) (M⁻¹s⁻¹) |
| Boc-l-Met(O)2-l-Pro-ValP(OC6H4-S-CH3)2 | HNE | 1,626,200 mdpi.com |
| Boc-l-Met(O)-l-Pro-ValP(OC6H4-S-CH3)2 | HNE | 773,400 mdpi.com |
| Boc-l-Gln-l-Pro-ValP(OC6H4-S-CH3)2 | HNE | 743,300 mdpi.com |
Proteinase 3 (PR3): This protease is a structural homolog of HNE and is associated with autoimmune vasculitides. nih.govnih.gov Developing selective inhibitors is crucial for studying its specific biological functions. Peptidyl di(p-chlorophenyl) phosphonates have been engineered to selectively inhibit PR3, allowing for its differentiation from HNE in biological samples. nih.govnih.gov
| Inhibitor | Target Enzyme | Second-Order Rate Constant (kobs/[I]) (M⁻¹s⁻¹) |
| Biotin-VYDnVP(O-C6H4-4-Cl)2 | PR3 | 73000 acs.org |
| Biotin-PYDAP(O-C6H4-4-Cl)2 | PR3 | 4168 acs.org |
| Ac-PYDAP(O-C6H4-4-Cl)2 | PR3 | 154 nih.govacs.org |
Trypsin-like Proteases: This group includes enzymes of the blood coagulation cascade, such as thrombin. nih.govacs.org Peptidyl phosphonates containing a 4-amidinophenylglycine residue at the P1 position have been shown to be potent irreversible inhibitors of thrombin and other coagulation enzymes like plasma kallikrein. nih.gov
| Inhibitor | Target Enzyme | Second-Order Rate Constant (kobs/[I]) (M⁻¹s⁻¹) |
| Boc-D-Phe-Pro-(4-AmPhGly)P(OPh)2 | Human Thrombin | 11,000 nih.gov |
| Z-(4-AmPhGly)P(OPh)2 | Plasma Kallikrein | 18,000 nih.gov |
| Z-(4-AmPhGly)P(OPh)2 | Human Thrombin | 2,100 nih.gov |
While primarily known as serine protease inhibitors, compounds with a phosphonate group can also be designed to inhibit zinc-dependent metalloproteases, such as Matrix Metalloproteinases (MMPs). sciencedaily.comwikipedia.org MMPs are responsible for the degradation of the extracellular matrix and are implicated in diseases like cancer and arthritis. sciencedaily.com
The mechanism of inhibition for MMPs is fundamentally different from that for serine proteases. Instead of undergoing a nucleophilic attack, the phosphonate group acts as a potent Zinc Binding Group (ZBG) . sciencedaily.com The oxygen atoms of the phosphonate chelate the catalytic zinc ion (Zn²⁺) located in the active site of the MMP, thereby inhibiting its enzymatic activity. wikipedia.org Research has led to the development of phosphonate- and phosphinate-based inhibitors with selectivity for specific MMPs, including MMP-2 and MMP-8. researchgate.netnih.gov
| Inhibitor Type | Target Enzyme | Inhibitory Activity (IC50) |
| Peptidyl Phosphinate | MMP-2 | Micromolar (µM) range researchgate.net |
| Peptidyl Phosphinate | MMP-8 | Micromolar (µM) range researchgate.net |
| L-Pro-L-Leu-L-(P)Trp(OH)2 | MMP-8 | First example of a left-hand-side phosphonate inhibitor nih.gov |
Table of Mentioned Compounds
| Abbreviated Name | Full or Descriptive Name |
| (BnO)2PO-Ala-Pro-Gly-OH | Dibenzyl (1-((2-carboxy-1-(pyrrolidine-2-carbonyl)hydrazinyl)carbonyl)ethyl)phosphonate |
| Ph-SO2-Gly-Pro-(4-AmPhGly)P(OPh)2 | Phenylsulfonyl-Glycyl-Prolyl-(4-amidinophenylglycine)phosphonate diphenyl ester |
| Cbz-Thr-(4-AmPhGly)P(OPh)2 | Carbobenzyloxy-Threonyl-(4-amidinophenylglycine)phosphonate diphenyl ester |
| 3,3-diphenylpropanoyl-Pro-(4-AmPhGly)P(OPh)2 | 3,3-diphenylpropanoyl-Prolyl-(4-amidinophenylglycine)phosphonate diphenyl ester |
| Cbz-LysP(OPh)2 | Carbobenzyloxy-Lysine phosphonate diphenyl ester |
| Boc-l-Met(O)2-l-Pro-ValP(OC6H4-S-CH3)2 | tert-Butoxycarbonyl-L-methionine sulfone-L-prolyl-L-valine phosphonate di(4-methylthiophenyl) ester |
| Boc-l-Met(O)-l-Pro-ValP(OC6H4-S-CH3)2 | tert-Butoxycarbonyl-L-methionine sulfoxide-L-prolyl-L-valine phosphonate di(4-methylthiophenyl) ester |
| Boc-l-Gln-l-Pro-ValP(OC6H4-S-CH3)2 | tert-Butoxycarbonyl-L-glutaminyl-L-prolyl-L-valine phosphonate di(4-methylthiophenyl) ester |
| Biotin-VYDnVP(O-C6H4-4-Cl)2 | Biotinyl-Valyl-Tyrosyl-Aspartyl-norvaline phosphonate di(4-chlorophenyl) ester |
| Biotin-PYDAP(O-C6H4-4-Cl)2 | Biotinyl-Prolyl-Tyrosyl-Aspartyl-Alanine phosphonate di(4-chlorophenyl) ester |
| Ac-PYDAP(O-C6H4-4-Cl)2 | Acetyl-Prolyl-Tyrosyl-Aspartyl-Alanine phosphonate di(4-chlorophenyl) ester |
| Boc-D-Phe-Pro-(4-AmPhGly)P(OPh)2 | tert-Butoxycarbonyl-D-Phenylalanyl-Prolyl-(4-amidinophenylglycine)phosphonate diphenyl ester |
| Z-(4-AmPhGly)P(OPh)2 | Carbobenzyloxy-(4-amidinophenylglycine)phosphonate diphenyl ester |
| L-Pro-L-Leu-L-(P)Trp(OH)2 | L-Prolyl-L-leucyl-L-tryptophan phosphonic acid |
Protein Tyrosine Phosphatases (PTPases)
Peptidyl phosphonates are recognized for their ability to interact with Protein Tyrosine Phosphatases (PTPases), a family of enzymes crucial for cellular signal transduction. The inhibitory action of these compounds stems from the structural similarity of the phosphonate group to the phosphate (B84403) moiety of phosphotyrosine (pTyr), the natural substrate for PTPases. This allows phosphonates to act as nonhydrolyzable pTyr mimetics. researchgate.netrsc.org
The mechanism of inhibition can vary depending on the specific structure of the phosphonate inhibitor. Many peptidyl phosphonates function as competitive inhibitors, binding to the PTPase active site without forming a covalent bond. rsc.orggatech.edupoga.ca The peptide portion of the molecule, such as the -Ala-Pro-Gly- sequence in this compound, plays a critical role in conferring binding affinity and selectivity by interacting with amino acid residues outside the catalytic pocket. nih.gov For example, studies on phosphonate-functionalized calixarenes have demonstrated competitive inhibition against PTPases with inhibition constants (Kᵢ) in the micromolar range. rsc.orggatech.edu
Alternatively, phosphonates can be designed as covalent inhibitors. A common strategy involves incorporating an electrophilic center, such as in α-halobenzylphosphonates, which can form an irreversible covalent bond with the highly nucleophilic cysteine residue in the PTPase active site. researchgate.netmedchemexpress.com This active-site-directed inactivation is both time- and concentration-dependent. medchemexpress.com While this compound itself is not an α-halobenzylphosphonate, this illustrates the versatility of the phosphonate scaffold in designing different types of PTPase inhibitors.
Other Enzyme Classes Responsive to Phosphonate Inhibition
Beyond PTPases, peptidyl phosphonates are potent inhibitors of several other enzyme classes, most notably serine proteases and metalloproteases.
Serine Proteases Peptidyl diaryl phosphonates, a category that includes dibenzyl esters like this compound, are well-established as potent and selective mechanism-based inhibitors of serine proteases. nih.govnih.gov These compounds are classified as transition-state analogues due to the tetrahedral geometry of the phosphorus center, which mimics the transition state of peptide bond hydrolysis. nih.gov
The inhibition mechanism is typically a two-step process involving initial, reversible formation of a noncovalent enzyme-inhibitor complex, followed by the irreversible phosphonylation of the active site serine residue. canterbury.ac.nz This forms a highly stable, covalent phosphonyl-enzyme adduct, rendering the enzyme inactive. nih.govcanterbury.ac.nz The specificity of these inhibitors is largely determined by the peptide sequence, which targets the inhibitor to the substrate-binding pockets of a particular protease. nih.govnih.gov For instance, peptides containing proline are known to be recognized by post-proline cleaving enzymes. researchgate.net
Matrix Metalloproteinases (MMPs) Phosphonates, typically in their free acid form rather than as esters, can also inhibit matrix metalloproteinases (MMPs). rsc.org In this context, the phosphonic acid group functions as a zinc-binding group (ZBG), chelating the catalytic zinc ion essential for the enzyme's hydrolytic activity. rsc.orgacs.org The affinity and selectivity of these inhibitors are influenced by the peptide or non-peptide backbone that interacts with the enzyme's specificity pockets. For a compound like this compound, which is a dibenzyl ester, it would require in vivo or in situ hydrolysis to the corresponding phosphonic acid to be active against MMPs.
Other Enzymes The peptide sequence itself can direct the molecule to other enzyme targets. The Ala-Pro-Gly sequence has been identified in early studies as a recognition motif for protocollagen proline hydroxylase, suggesting that peptides containing this sequence could act as substrates or inhibitors for this enzyme. nih.gov Additionally, peptidyl phosphorus esters have been shown to act as irreversible inhibitors of γ-glutamyl transpeptidase (GGT).
Kinetic Analysis of Enzyme Inhibition by Peptidyl Phosphonates
The efficacy of peptidyl phosphonates as enzyme inhibitors is quantified through kinetic analysis, which differs depending on the mechanism of inhibition.
For reversible competitive inhibitors, such as some phosphonates targeting PTPases, the potency is measured solely by the Kᵢ value, which represents the dissociation constant of the enzyme-inhibitor complex. Lower Kᵢ values indicate tighter binding and more potent inhibition. Studies have reported Kᵢ values for phosphonate-based PTPase inhibitors in the low micromolar to nanomolar range. rsc.orggatech.edu
The following table presents kinetic data for several peptidyl diphenyl phosphonate inhibitors, which are structurally analogous to the dibenzyl phosphonate class.
Interactive Table: Kinetic Constants of Peptidyl Phosphonate Inhibitors
| Inhibitor | Target Enzyme | k_obs/[I] or k₂/Kᵢ (M⁻¹s⁻¹) | Citation |
|---|---|---|---|
| Suc-Val-Pro-PheP(OPh)₂ | Chymotrypsin | 146,000 | nih.gov |
| Boc-Val-Pro-ValP(OPh)₂ | Human Leukocyte Elastase | 27,000 | nih.gov |
| Z-PheP(OPh)₂ | Chymotrypsin | 1,200 | nih.gov |
| Cbz-Thr-(4-AmPhGly)P(OPh)₂ | Granzyme A | 2,220 | nih.gov |
| Ph-SO₂-Gly-Pro-(4-AmPhGly)P(OPh)₂ | Granzyme A | 3,650 | nih.gov |
| 3,3-diphenylpropanoyl-Pro-(4-AmPhGly)P(OPh)₂ | Granzyme K | 1,830 | nih.gov |
Molecular Basis of Peptidyl Phosphonate Target Interactions
Structural Biology Insights from Enzyme-Inhibitor Complexes
Structural biology, particularly X-ray crystallography, has provided invaluable atomic-level insights into how peptidyl phosphonates engage with their target enzymes.
High-resolution crystal structures of various enzymes complexed with peptidyl phosphonate (B1237965) inhibitors have revealed common and unique binding modes. These inhibitors typically act by forming a covalent bond with a key active site residue, most commonly a serine in serine proteases. nih.govresearchgate.net The phosphorus atom is the electrophilic center attacked by the nucleophilic hydroxyl group of the active site serine. nih.govresearchgate.net
In many cases, this results in the formation of a stable, tetrahedral phosphonate adduct within the active site, which closely resembles the transition state of substrate hydrolysis. nih.govrcsb.org One of the phosphonate oxygen atoms frequently occupies the oxyanion hole, where it is stabilized by hydrogen bonds from backbone amides of the enzyme, further contributing to the high binding affinity. nih.govnih.gov For instance, the crystal structure of α-lytic protease in a complex with a phosphonate inhibitor showed the formation of a tetrahedral adduct with the active site Ser195 and the inhibitor spanning seven substrate recognition sites. rcsb.org Similarly, in metalloproteases, the phosphonate group can directly interact with the catalytic metal ion, such as zinc, often in a bidentate fashion. osti.govnih.gov
However, non-canonical binding modes have also been observed. Studies on SplA protease with a peptidyl phosphonate revealed a binding mode that deviates from the expected canonical interaction for S1 serine proteases. nih.govrcsb.orgrcsb.org Another study found a "retro-binding mode" where the inhibitor occupies the primed region of the cleavage site. nih.gov These findings highlight the versatility of phosphonate inhibitors in adapting to the specific architecture of the enzyme's active site.
Table 1: Examples of Peptidyl Phosphonate-Enzyme Crystal Structures
| PDB ID | Enzyme | Inhibitor Analogue | Key Binding Features | Resolution (Å) |
|---|---|---|---|---|
| 1P12 | α-Lytic Protease | Boc-Ala-Ala-Pro-Val-Phosphonate | Covalent adduct with Ser195; spans seven recognition sites; His57 does not interact. rcsb.org | 1.90 |
| 3UFA | Staphylococcal Serine Protease SplA | Suc-Val-Pro-PheP-(OC6H5)2 | Covalent bond with Ser154; phosphonate oxygen in oxyanion hole; non-canonical binding. nih.govrcsb.org | 1.80 |
| 4MVN | Staphylococcal Serine Protease SplA | Cbz-PheP-(OC6H4-4-SO2CH3)2 | Covalent bond with Ser154; deviates from canonical interaction. nih.govrcsb.org | 1.70 |
| Not specified | Carboxypeptidase A | Z-Ala-AlaP(O)-Phe | Phosphinyl oxygens bind to active-site zinc. osti.gov | 2.0 |
The specificity of a peptidyl phosphonate inhibitor like (BnO)2PO-Ala-Pro-Gly-OH is determined by the interactions between its peptide component and the enzyme's substrate-binding pockets (subsites). semanticscholar.org X-ray structures have been instrumental in identifying the precise residues that form these pockets and interact with the inhibitor.
In serine proteases, the catalytic triad, typically composed of Serine, Histidine, and Aspartate, is central to the interaction. semanticscholar.orgresearchgate.net The Serine residue acts as the nucleophile, forming a covalent bond with the inhibitor's phosphorus atom. nih.govrcsb.org The peptide portion of the inhibitor occupies the S subsites (S1, S2, S3, etc.) that normally accommodate the amino acid residues of a substrate. For example, the Ala-Pro-Gly sequence of the titular compound would be expected to bind in the S1, S2, and S3 pockets of a target protease.
Specific examples from crystallographic studies include:
Herpesvirus Protease: Residues Arg142 and Arg143 form the oxyanion hole, stabilizing the negatively charged phosphonate oxygen. The S3 and S5 binding pockets are shaped by an induced fit involving residues like His119 and Pro120. nih.gov
Nocardicin Thioesterase (NocTE): The N-terminal group of an inhibitor was found in a hydrophobic groove formed by Pro1819, Val1823, and Leu1847, while the C-terminal portion interacted with the catalytic His1901. nih.gov
Angiotensin-Converting Enzyme (ACE): The S1 binding pocket accommodates the inhibitor's side chain, forming hydrophobic interactions with residues like Val518. The S2 pocket involves interactions with His387 and Phe391. acs.org
Carboxypeptidase A: In this metalloprotease, the inhibitor's phosphinyl oxygens are coordinated by the active site zinc ion and interact with residues such as Arg127 and Glu270. osti.gov
Table 2: Key Enzyme Residues and Binding Pockets in Phosphonate Recognition
| Enzyme | Key Residues/Pockets | Role in Interaction |
|---|---|---|
| Serine Proteases (general) | Catalytic Triad (Ser, His, Asp) | Serine forms a covalent bond with the phosphonate. semanticscholar.orgresearchgate.net |
| Serine Proteases (general) | Oxyanion Hole | Stabilizes the tetrahedral phosphonate intermediate via H-bonds. nih.gov |
| Herpesvirus Protease | Arg142, Arg143 | Part of the oxyanion hole, stabilizing the inhibitor. nih.gov |
| Herpesvirus Protease | His119, Pro120 | Form part of the S3 subsite through induced fit. nih.gov |
| Carboxypeptidase A | Zn2+ ion, Arg127, Glu270 | Coordinate and stabilize the phosphonate group. osti.gov |
| Nocardicin Thioesterase | Pro1819, Val1823, Leu1847 | Form a hydrophobic groove for the N-terminal part of the inhibitor. nih.gov |
The interaction between a peptidyl phosphonate and an enzyme is not a static lock-and-key event. Structural studies have revealed that ligand binding can induce significant conformational changes in the enzyme, a process known as "induced fit". nih.govfrontiersin.org These dynamic changes are often crucial for achieving the catalytically competent, or in this case, the tightly bound inhibitory state.
Upon binding a peptide phosphonate inhibitor, enzymes can undergo rearrangements both locally at the active site and more globally across the protein structure. For example, the binding of an inhibitor to a herpesvirus protease was shown to induce conformational changes not only in the active site loops but also at the dimer interface, leading to a stabilization of the enzyme's dimeric form. nih.gov In this case, specific residues in an active site loop shifted by over 4 Å to accommodate the inhibitor. nih.gov
Similarly, studies on membrane-bound pyrophosphatases showed that different bisphosphonate inhibitors could trap the enzyme in distinct conformational states, demonstrating that the enzyme structure is an ensemble of states rather than a single rigid entity. elifesciences.orgbiorxiv.org The binding of an inhibitor shifts the equilibrium towards a specific conformation, often a more "closed" and compact form, which sequesters the inhibitor from the solvent and enhances binding affinity. frontiersin.orgnih.gov These dynamic adjustments are a key feature of the molecular recognition process and are essential for the potent inhibition observed with many phosphonate compounds. nih.gov
Computational Approaches to Elucidate Binding Mechanisms
While structural biology provides static snapshots, computational methods allow for the exploration of the dynamic and energetic aspects of inhibitor binding.
Molecular dynamics (MD) simulations provide a powerful tool to study the physical motions of atoms and molecules, offering a "computational microscope" to view the dynamic process of an inhibitor binding to its target enzyme. nih.gov By simulating the enzyme-inhibitor complex over time (from nanoseconds to microseconds), MD can reveal details that are inaccessible to static experimental methods.
MD simulations have been used to:
Explore Conformational Flexibility: Simulations can show how flexible loops in an enzyme, such as the catalytic loop in 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), change their conformation upon inhibitor binding to cover the active site. nih.gov
Assess Stability: They can be used to assess the stability of the enzyme-inhibitor complex, including the persistence of key hydrogen bonds and hydrophobic interactions over time. acs.org
Characterize Binding Pathways: While computationally demanding, MD can be used to simulate the entire process of an inhibitor entering the active site, providing insights into the association mechanism.
Understand Water's Role: MD explicitly includes water molecules, allowing for the study of their crucial role in mediating protein-ligand interactions. acs.org
Hybrid methods that combine quantum mechanics and molecular mechanics (QM/MM) with MD simulations are particularly powerful. These approaches allow for a more accurate description of the electronic events of the reaction (like covalent bond formation) within the dynamic environment of the full protein. acs.orgacs.org For instance, QM/MM MD simulations of acetylcholinesterase inhibition by the nerve agent soman (B1219632) characterized the complete free energy profile of the reaction, identifying a stepwise addition-elimination mechanism involving a metastable intermediate. acs.org
Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), provide profound insight into the electronic nature of the inhibition mechanism. acs.orgnih.gov These methods focus on the electrons and chemical bonds involved in the reaction, allowing researchers to calculate properties that are not directly observable.
In the context of peptidyl phosphonates, QC calculations are used to:
Analyze the Transition State: They can model the geometry and electronic structure of the transition state for the reaction between the enzyme's nucleophile (e.g., Serine) and the phosphonate. Because phosphonates are designed as transition-state analogues, these calculations help validate and refine inhibitor design. researchgate.net
Determine Reaction Energetics: QC methods can calculate the energy barriers (activation energies) for bond formation and cleavage, explaining why a reaction is fast or slow. orientjchem.orgresearchgate.net For example, QM/MM calculations have been used to determine the free energy profile for the phosphonylation of an enzyme, detailing the energetics of the addition and elimination steps. acs.org
Investigate Protonation States: The charge state of the inhibitor and the active site residues is critical for binding. QC calculations can determine the most likely protonation states of the phosphonate group and key residues like Histidine and Aspartate in the enzyme's microenvironment. acs.orgnih.gov
Elucidate Reaction Mechanisms: By mapping the potential energy surface of the reaction, QC studies can confirm or rule out proposed mechanistic pathways. For example, calculations have been used to show that the oxygen atom of the phosphonate's P=O group plays a critical role in the interaction mechanism by inhibiting a proton transfer step essential for normal catalysis. researchgate.net
Together, these computational approaches complement experimental data, providing a detailed, four-dimensional understanding of the molecular basis for the potent and specific inhibition of enzymes by peptidyl phosphonates like this compound.
Predictive Modeling of Phosphopeptide-Binding Sites
Predictive modeling is a cornerstone in understanding the interactions of novel phosphopeptide analogues like this compound. Given the absence of empirical crystal structures for this specific compound complexed with a protein target, computational methods are the primary avenue for generating hypotheses about its binding behavior. These models are essential for predicting where and how the peptide might bind to a protein receptor, which is crucial for drug design and functional annotation. frontiersin.org
The process of predicting a binding site for a peptide like this compound involves several computational strategies. Docking methodologies, for instance, can explore the surface of a potential protein target to find energetically favorable binding poses. frontiersin.org These methods can be performed as a global search, where the entire protein surface is considered, or a local search if a potential binding region is already suspected. frontiersin.org
Machine learning and deep learning models have also become powerful tools for predicting peptide-protein interactions. nih.govplos.org These models are trained on large datasets of known protein-peptide complexes to recognize patterns associated with binding. For a query peptide, these models can predict the likelihood of interaction with a given protein. nih.gov For example, a neural network could be trained on a library of random peptide sequences to create a comprehensive model of their binding behavior. plos.org
A key aspect of these predictive tools is the use of scoring matrices, such as Spatial Position-Specific Scoring Matrices (S-PSSMs). These matrices are derived from the spatial distribution of different atom types found in the binding sites of known protein-peptide complexes. plos.org For the Ala-Pro-Gly sequence, the model would scan a protein surface for pockets that are complementary in shape and chemical nature to these amino acids. The proline residue is of particular interest, as it often directs binding to specific proline-rich domains on target proteins. The model would then combine the potential binding sites for each residue, considering the geometric constraints of the peptide backbone, to predict the final binding site for the entire molecule. plos.org
The table below summarizes various computational tools and approaches that would be instrumental in modeling the binding of this compound.
| Computational Tool/Approach | Application in Predicting this compound Interactions | Key Features |
| Docking Software (e.g., AutoDock, GOLD) | Predicts the preferred orientation and binding affinity of the peptide within the active site of a target protein. | Employs scoring functions to rank potential binding poses based on energy calculations. |
| Machine Learning Models (e.g., SVM, Neural Networks) | Predicts potential protein targets and binding affinity based on the peptide's sequence and chemical features. nih.govplos.org | Trained on large datasets of known interactions to learn complex binding patterns. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the peptide-protein complex over time, providing insights into binding stability and conformational changes. | Offers a detailed view of the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. |
| S-PSSM Scanning (e.g., PepSite) | Identifies potential binding sites on a protein surface by matching the peptide's residue properties to complementary surface patches. plos.org | Uses spatial information about atom types in known binding sites to improve prediction accuracy. |
| λ-Dynamics | Efficiently calculates the relative binding free energies of multiple chemical variations of the peptide, which could be used to optimize its sequence for higher affinity. nih.gov | Allows for simultaneous simulation of multiple chemical changes, making it a high-throughput method for in silico screening. nih.gov |
Role of the Phosphonate Moiety in Molecular Recognition and Binding Affinity
The dibenzyl phosphonate, (BnO)2PO-, moiety is central to the molecular recognition and binding affinity of the entire this compound molecule. Phosphonates are widely recognized as effective mimics of phosphate (B84403) groups, a feature that is critical for their biological activity. nih.gov They are also used as transition-state analogues for enzyme-catalyzed reactions involving peptide bond hydrolysis.
The defining characteristic of a phosphonate is the carbon-phosphorus (C-P) bond, which is resistant to chemical and enzymatic hydrolysis. nih.gov This stability makes phosphonate-containing peptides like this compound much more robust in biological systems compared to their natural phosphate or carboxylate counterparts.
In the context of enzyme inhibition, the peptide portion of the molecule, Ala-Pro-Gly, serves as a recognition element that guides the inhibitor to the active site of a specific target enzyme. The phosphonate group then acts as the "warhead." researchgate.net For serine proteases, the electrophilic phosphorus atom of the diaryl phosphonate is attacked by the nucleophilic serine residue in the enzyme's active site. researchgate.netnih.gov This results in the formation of a stable, covalent phosphonate ester bond with the enzyme, leading to irreversible inhibition. nih.gov The benzyl (B1604629) groups (BnO) on the phosphonate ester influence the electrophilicity of the phosphorus atom and can be modified to fine-tune the inhibitor's reactivity and stability. acs.org
The phosphonate group is also crucial for binding to metalloproteases, where it can act as a chelating agent for the metal ion (often zinc) in the active site. acs.org X-ray crystallography studies of phosphonate inhibitors bound to such enzymes reveal that the phosphonate oxygens form direct coordinating bonds with the zinc ion, anchoring the inhibitor in place. acs.org
The table below compares the key properties of phosphonates and their corresponding phosphate esters, highlighting why phosphonates are effective for molecular recognition and as stable therapeutic scaffolds.
| Property | Phosphonate Esters (R-PO(OR')2) | Phosphate Esters (R-O-PO(OR')2) | Significance for this compound |
| Key Bond | P-C (Phosphorus-Carbon) | P-O-C (Phosphoester) | The P-C bond is highly stable and resistant to enzymatic cleavage, increasing the molecule's half-life in a biological environment. nih.gov |
| Hydrolytic Stability | High | Low to Moderate | Enhanced stability allows the molecule to reach its target and exert its inhibitory effect without premature degradation. |
| Mimicry | Transition-state or phosphate mimic | Natural substrate/ligand | Can act as a potent inhibitor by mimicking the tetrahedral transition state of peptide hydrolysis or by competing with natural phosphate-containing substrates. acs.org |
| pKa Values | Generally higher than phosphates | Lower | The difference in acidity can affect the charge state at physiological pH, influencing non-covalent interactions like hydrogen bonds in the binding pocket. nih.gov |
| Binding Interactions | Can form covalent bonds (with serine proteases) or coordinate with metal ions (in metalloproteases). nih.govacs.org | Primarily forms non-covalent hydrogen bonds and salt bridges. | The ability to form strong, often covalent, interactions leads to high binding affinity and often irreversible inhibition. |
The structure-activity relationships (SAR) of peptidyl phosphonates are well-documented. The potency and selectivity of these inhibitors can be systematically adjusted by modifying three main components:
The P1 side-chain: The amino acid residue to which the phosphonate is attached (Alanine in this case) must fit into the S1 binding pocket of the target enzyme.
The leaving groups: The nature of the ester groups on the phosphorus atom (dibenzyl in this case) modulates the electrophilicity and reactivity. Electron-withdrawing substituents on the phenyl rings generally increase inhibitory potency. nih.govacs.org
The peptide chain: Extending the peptide chain (Pro-Gly-OH) allows for additional interactions with the enzyme's active site (S2, S3 pockets, etc.), which can significantly enhance both affinity and selectivity. nih.gov
Advanced Research Avenues and Future Perspectives in Peptidyl Phosphonate Chemistry
Development of Novel and Convergent Synthetic Strategies
The synthesis of peptidyl phosphonates like (BnO)2PO-Ala-Pro-Gly-OH has traditionally been a multi-step process. However, recent advancements are focusing on more efficient and convergent synthetic routes. These strategies aim to reduce the number of steps, improve yields, and allow for greater molecular diversity.
One promising approach is the use of pseudo four-component condensation reactions. This method allows for the simultaneous construction of α-aminoalkylphosphonic acids and the formation of the phosphonamidate bond in a one-pot reaction from simple starting materials. mdpi.com This convergent strategy is significantly more efficient than traditional linear syntheses. mdpi.comresearchgate.net The mechanism often involves the reaction of an amine, an aldehyde, and a phosphorus-containing compound, leading to the formation of the desired peptidyl phosphonate (B1237965) backbone. mdpi.com
Another area of development is the refinement of solid-phase peptide synthesis (SPPS) for incorporating phosphonate moieties. bachem.comknepublishing.com This involves the use of specialized linkers and protecting group strategies that are compatible with the phosphonate functional group. bachem.com The modular nature of SPPS allows for the rapid generation of libraries of peptidyl phosphonates with varying amino acid sequences, facilitating the exploration of structure-activity relationships. bachem.comnih.gov
Furthermore, enzymatic and chemoenzymatic strategies are being explored for the synthesis of phosphonopeptides. mdpi.com These methods offer high stereoselectivity and milder reaction conditions compared to purely chemical syntheses. The development of robust and versatile synthetic methodologies is crucial for accessing a wider range of peptidyl phosphonate structures for biological evaluation. mdpi.com
Exploration of New Biological Targets and Conceptual Applications in Biochemical Systems
While serine proteases have been a primary focus, the application of peptidyl phosphonates is expanding to new biological targets. nih.govrsc.org The inherent stability of the phosphonate bond compared to the peptide bond makes these compounds excellent tools for probing enzyme mechanisms and for developing inhibitors against a variety of enzyme classes. ecronicon.net
Matrix metalloproteinases (MMPs) represent a significant class of targets for peptidyl phosphonate inhibitors. researchgate.netnih.govwikipedia.org These enzymes are involved in tissue remodeling and are implicated in diseases such as cancer and arthritis. researchgate.netmdpi.com Phosphonate-based inhibitors can chelate the active site zinc ion of MMPs, leading to potent inhibition. researchgate.netwikipedia.org For instance, peptidyl phosphonates have been designed to target specific MMPs like MMP-2 and MMP-8 with micromolar efficacy. researchgate.netnih.gov
Beyond enzyme inhibition, peptidyl phosphonates are finding conceptual applications in various biochemical systems. They are being investigated as:
Activity-based probes (ABPs): By incorporating a reporter tag, such as a fluorophore or biotin (B1667282), peptidyl phosphonates can be used to label and identify active enzymes in complex biological samples. nih.govrsc.orgnih.govresearchgate.net This technique, known as activity-based protein profiling (ABPP), is a powerful tool for functional proteomics. nih.gov
Antimicrobial agents: The unique structural features of phosphonates are being exploited to develop novel antibacterial agents. ecronicon.net
Components of drug delivery systems: The peptide portion of the molecule can be designed to target specific cells or tissues, delivering the phosphonate "warhead" to its site of action. nih.gov
The exploration of these new applications is driven by the versatility of the peptidyl phosphonate scaffold and the continuous discovery of new biological roles for the enzymes they target.
Engineering of Enhanced Specificity and Potency through Structural Modifications
A key area of research is the rational design of peptidyl phosphonates to enhance their specificity and potency for a given target. This is achieved through systematic structural modifications of the peptide sequence and the phosphonate group itself. nih.govrsc.orgresearchgate.netnih.govnih.gov
The amino acid sequence of the peptide component plays a crucial role in determining target specificity. By mimicking the natural substrate of an enzyme, highly selective inhibitors can be developed. nih.govnih.gov For example, modifications to the amino acid residues at positions P1, P2, and P3 relative to the scissile bond can dramatically alter the binding affinity and selectivity for different proteases. nih.govahajournals.org Replacing a proline residue, for instance, has been shown to shift the binding mode of an inhibitor within the enzyme's active site. nih.gov
The nature of the phosphonate group also significantly influences inhibitory activity. Replacing the dibenzyl ester in this compound with other esters or with a phosphinic acid can modulate the reactivity and binding properties of the inhibitor. researchgate.netkuleuven.be For example, phosphinate esters have been developed as effective "warheads" for serine protease inhibitors. rsc.orgkuleuven.be The table below summarizes the effects of some structural modifications on inhibitor potency.
| Modification | Effect on Potency | Target Enzyme(s) |
| Replacement of L-Pro with other amino acids | Increased affinity | MMP-2, MMP-8 |
| Introduction of a phosphinic acid moiety | Mimics transition state, potent inhibition | MMPs |
| Variation of phosphonate ester groups | Modulates reactivity and binding | Serine Proteases |
| Substitution of Glycine with Tryptophan | Increased amphiphilicity and antimicrobial activity | Drug-resistant bacteria |
This table provides examples of how structural changes can impact the potency of peptidyl phosphonate inhibitors against various enzyme targets.
Computational modeling and molecular dynamics simulations are increasingly used to guide the design of these modified inhibitors, providing insights into their binding modes and helping to rationalize structure-activity relationships. researchgate.netnih.gov
Integration with High-Throughput Screening and Omics Technologies for Proteomic Profiling
The integration of peptidyl phosphonate chemistry with high-throughput screening (HTS) and "omics" technologies is revolutionizing the discovery of new inhibitors and the study of their biological effects. nih.govresearchgate.netnih.gov
HTS allows for the rapid screening of large libraries of peptidyl phosphonates against a specific target or a panel of targets. acs.orgplos.orggoogle.com This approach can quickly identify lead compounds with desired inhibitory activity. plos.org For example, HTS has been successfully used to identify novel inhibitors of alanine (B10760859) racemase, an important antibacterial target. plos.org
Proteomics, the large-scale study of proteins, offers a powerful platform for understanding the global effects of peptidyl phosphonate inhibitors. silicogene.comomicstech.comnih.gov Activity-based protein profiling (ABPP), which often utilizes phosphonate-based probes, enables the identification of the full spectrum of protein targets of a given inhibitor in a complex biological system. nih.govnih.govuu.nl This is crucial for assessing inhibitor selectivity and for identifying potential off-target effects. nih.gov
Recent advancements in mass spectrometry-based proteomics allow for the precise identification of the inhibitor's binding site on the target protein. nih.govuu.nl This information is invaluable for understanding the mechanism of inhibition and for the further optimization of the inhibitor's structure. The combination of peptidyl phosphonate libraries with these advanced analytical techniques provides a powerful workflow for modern drug discovery and chemical biology research. omicstech.com
Biomimetic and Bioinspired Phosphonate Systems in Research
Drawing inspiration from nature, researchers are developing biomimetic and bioinspired phosphonate systems with novel functionalities. baudislab.comtandfonline.com This approach leverages the structural and functional motifs found in biological systems to create new materials and therapeutic agents. ecronicon.netnih.gov
One area of focus is the development of phosphonate-containing polymers for biomedical applications. baudislab.comtandfonline.com These materials can mimic the properties of natural biopolymers like proteins and nucleic acids. nih.gov For example, phosphonate-containing block copolymers are being investigated as bone adhesives, inspired by the role of phosphorylation in biological adhesion. baudislab.com
Phosphonates are also being incorporated into peptides to create non-hydrolyzable mimics of phosphorylated peptides. nih.gov This is particularly relevant in the study of signaling pathways that are regulated by protein phosphorylation. These stable mimics can be used to probe the interactions of phosphorylated proteins with their binding partners. nih.gov
Furthermore, the structural similarity of phosphonates to phosphates is being exploited in the design of biomimetic systems for biomineralization. nih.gov Phosphonate-containing scaffolds can promote the formation of mineralized tissues, with potential applications in bone and tooth repair. nih.gov The development of these biomimetic systems highlights the broad potential of phosphonate chemistry beyond traditional enzyme inhibition.
Q & A
Basic Question: How is (BnO)₂PO-Ala-Pro-Gly-OH synthesized and characterized in academic research?
Methodological Answer:
Synthesis typically involves solid-phase peptide synthesis (SPPS) or chemo-enzymatic approaches. For SPPS, the benzyloxyphosphoryl (BnO)₂PO group is introduced via phosphoramidite chemistry, followed by sequential coupling of Ala, Pro, and Gly residues. Characterization includes:
- Mass spectrometry (MS) for molecular weight validation .
- Reverse-phase HPLC to assess purity.
- SDS-PAGE (if applicable for glycopeptide analysis) to confirm glycan attachment .
Detailed protocols must specify protecting group strategies, coupling efficiency metrics, and purification steps to ensure reproducibility .
Basic Question: What experimental design principles should guide studies on the biological function of (BnO)₂PO-Ala-Pro-Gly-OH?
Methodological Answer:
Align experimental design with a theoretical framework (e.g., enzyme-substrate interactions or glycobiology principles). Key steps:
- Hypothesis formulation : Link to glycopeptide processing mechanisms or phosphatase activity .
- Controls : Include unmodified peptides and phosphatase inhibitors to isolate the phosphorylated group's role.
- Replication : Triplicate experiments to account for variability in enzymatic assays .
- Outcome metrics : Quantify reaction kinetics (e.g., ) or binding affinity (e.g., ) .
Advanced Question: How can researchers optimize the synthetic yield of (BnO)₂PO-Ala-Pro-Gly-OH while minimizing side reactions?
Methodological Answer:
Optimization strategies include:
- DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity, and coupling reagent concentration to identify optimal conditions .
- Real-time monitoring : Use inline FTIR or LC-MS to detect intermediates and abort failed reactions early .
- Protecting group tuning : Replace benzyloxy groups with more labile alternatives (e.g., tert-butyl) to improve deprotection efficiency .
Tabulate yield vs. parameter combinations to identify trends (Example):
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Coupling Reagent | DCC vs. HATU | HATU | +22% |
| Solvent | DMF vs. DCM | DMF | +15% |
Advanced Question: How should researchers resolve contradictions in enzymatic activity data for (BnO)₂PO-Ala-Pro-Gly-OH across studies?
Methodological Answer:
Address discrepancies through:
- Subgroup analysis : Stratify data by experimental conditions (e.g., pH, cofactors) to identify confounding variables .
- Methodological audit : Compare assay protocols (e.g., OST enzyme source, incubation time) for procedural inconsistencies .
- Meta-analysis : Pool datasets from multiple studies to assess effect size heterogeneity and statistical power .
Critical evaluation of instrumental sensitivity (e.g., MS detection limits) is essential to rule out technical artifacts .
Advanced Question: What computational modeling approaches predict the conformational stability of (BnO)₂PO-Ala-Pro-Gly-OH in aqueous environments?
Methodological Answer:
Utilize:
- Molecular Dynamics (MD) Simulations : Simulate solvation effects using force fields like CHARMM36 to assess phosphate group hydration .
- DFT (Density Functional Theory) : Calculate charge distribution and hydrogen-bonding networks around the phosphorylated residue .
- QSAR (Quantitative Structure-Activity Relationship) : Corrogate conformational flexibility with enzymatic cleavage rates .
Validate models against experimental NMR or circular dichroism (CD) data .
Advanced Question: How do enzymatic and chemical synthesis routes for (BnO)₂PO-Ala-Pro-Gly-OH differ in scalability and stereochemical control?
Methodological Answer:
- Enzymatic synthesis :
- Pros : High stereoselectivity (e.g., OST-mediated glycosylation) .
- Cons : Limited scalability due to enzyme instability.
- Chemical synthesis :
Basic Question: What stability tests are critical for (BnO)₂PO-Ala-Pro-Gly-OH under physiological conditions?
Methodological Answer:
- Accelerated degradation studies : Expose the compound to pH 2–9 buffers at 37°C and monitor hydrolysis via HPLC .
- Oxidative stability : Assess susceptibility to ROS using H₂O₂ or Fenton’s reagent .
- Lyophilization stress tests : Evaluate aggregation propensity after freeze-thaw cycles using dynamic light scattering (DLS) .
Advanced Question: What strategies enhance the proteolytic resistance of (BnO)₂PO-Ala-Pro-Gly-OH for therapeutic applications?
Methodological Answer:
- Backbone modification : Replace L-amino acids with D-enantiomers or -methylated residues .
- Phosphoester analogs : Substitute the benzyloxy group with cyclodiphosphate moieties to sterically hinder protease access .
- PEGylation : Conjugate polyethylene glycol to the N-terminus to increase hydrodynamic radius .
Validate resistance via simulated gastric fluid (SGF) assays and trypsin/chymotrypsin challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
